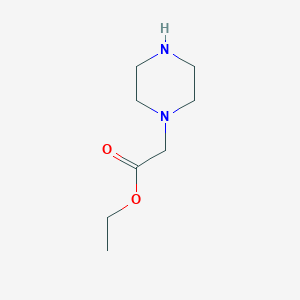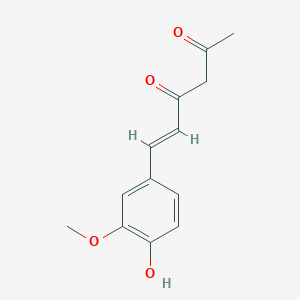
(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione
Vue d'ensemble
Description
“(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione” appears to be a type of organic compound known as a phenolic compound due to the presence of a hydroxy group (-OH) attached to a benzene ring. The “E” in the name indicates the geometry of the double bond, with the highest priority groups on opposite sides of the double bond.
Synthesis Analysis
Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis. However, compounds of this type are often synthesized through condensation reactions or other types of organic synthesis methods.Molecular Structure Analysis
The molecular structure would likely show conjugation between the benzene ring and the double bond in the hexene part of the molecule, which could have implications for the compound’s chemical reactivity and physical properties.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what reactions this compound would undergo. However, the presence of the hydroxy and methoxy groups, as well as the double bond, suggest that it could participate in a variety of organic reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the presence of functional groups. For example, the presence of the hydroxy group suggests that it might have some degree of polarity and could potentially form hydrogen bonds.Applications De Recherche Scientifique
Antioxidant Properties
(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione, as a model compound of half-curcumin, has been studied for its antioxidant properties. Feng and Liu (2011) synthesized various derivatives of this compound and evaluated their antioxidant capacities. They discovered that the antioxidant capacity stems from the phenolic-OH and the conjugated linkage between phenolic and enolic-OH groups, indicating a significant potential for scavenging radicals and protecting against oxidative stress (Feng & Liu, 2011).
Synthesis and Structural Characterization
The compound has been a subject of interest in the field of organic synthesis and structural characterization. Andrade et al. (2015) studied the reactivity of a closely related compound with ethylenediamine, yielding dihydro-1,4-diazepines. This work contributes to understanding the structural aspects of such compounds, which is vital for further applications in pharmaceutical and chemical research (Andrade, Sanz, Claramunt, & Elguero, 2015).
Biological Evaluation
Chaudhari (2012) synthesized a variant of this compound and evaluated its antimicrobial activity. This suggests the potential of (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione derivatives for use in antimicrobial applications (Chaudhari, 2012).
Tautomerism and Conformation Studies
The compound's tautomerism and conformation in solution and the solid phase have been studied, providing insights into its chemical behavior and stability. This knowledge is crucial for its application in various fields, including drug design and materials science (Cunningham, Lowe, & Threadgill, 1989).
Neuroprotective Activity
Jirásek, Amslinger, and Heilmann (2014) synthesized variants of this compound and evaluated their neuroprotective activity against glutamate-induced stress in neuronal cells. This research indicates the compound's potential in developing neuroprotective therapies (Jirásek, Amslinger, & Heilmann, 2014).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds related to (E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione. Li et al. (2017) isolated new compounds from Eleutherococcus senticosus, demonstrating the potential of this chemical framework in discovering new bioactive molecules (Li et al., 2017).
Safety And Hazards
Without specific information, it’s difficult to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.
Orientations Futures
The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any potential side effects.
Propriétés
IUPAC Name |
(E)-6-(4-hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h3-6,8,16H,7H2,1-2H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDOMQCCCHMXBP-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440781 | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
CAS RN |
189181-53-1 | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)-5-hexene-2,4-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189181-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5E)-6-(4-Hydroxy-3-methoxyphenyl)hex-5-ene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60440781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

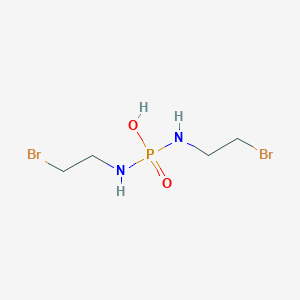
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
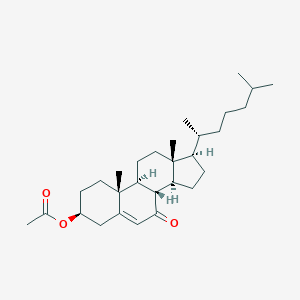
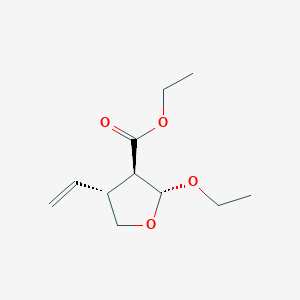
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
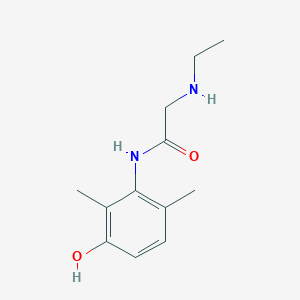
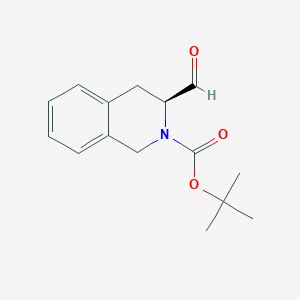
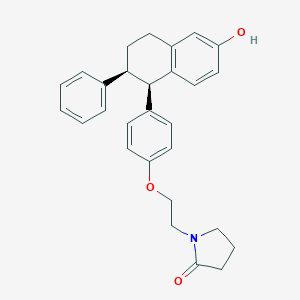
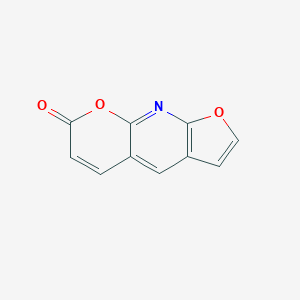
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
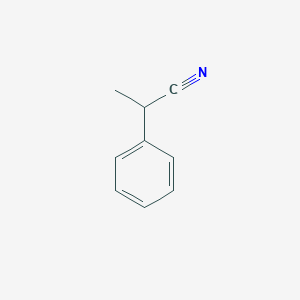
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
